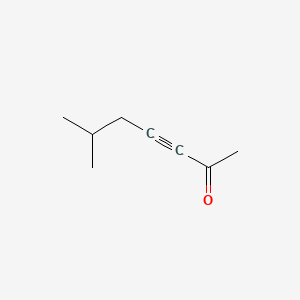
6-Methylhept-3-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylhept-3-yn-2-one is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C8H12O, and it is known for its unique structure, which includes a methyl group and a triple bond at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylhept-3-yn-2-one can be synthesized through various methods. One common approach involves the reaction of 6-methyl-5-hepten-2-one with an acid catalyst . The reaction conditions typically include controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that utilize similar synthetic routes but on a much larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Methylhept-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alkanes or alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methylhept-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methylhept-3-yn-2-one involves its interaction with various molecular targets. The compound’s triple bond and functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
6-Methylhept-3-yne: This compound shares a similar structure but lacks the ketone functional group.
6-Methylhept-5-en-2-one: Similar in structure but with a double bond instead of a triple bond.
Uniqueness: Its ability to undergo various chemical reactions and its role as a versatile building block in organic synthesis make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
6-methylhept-3-yn-2-one |
InChI |
InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h7H,5H2,1-3H3 |
InChI Key |
FBCWWQPKEBOSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC#CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















